

Physical and chemical properties of 5-Bromo-4-Chromanone

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Compound of Interest

Compound Name: 5-Bromo-4-Chromanone

Cat. No.: B598214

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An In-depth Technical Guide to 5-Bromo-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-Chromanone is a halogenated derivative of the chromanone scaffold, a core structure found in a variety of naturally occurring compounds and synthetic molecules of medicinal interest. The chromanone framework is recognized as a "privileged structure" in drug discovery, signifying its ability to bind to a diverse range of biological targets. The introduction of a bromine atom at the 5-position of the chromanone ring system can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and a subject of interest for chemical and biological research. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of **5-Bromo-4-Chromanone**, along with detailed experimental protocols and visualizations to support further research and development.

Physical and Chemical Properties

The physical and chemical properties of **5-Bromo-4-Chromanone** are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models or inferred from related structures.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrO ₂	--INVALID-LINK--
Molecular Weight	227.06 g/mol	--INVALID-LINK--
Appearance	White to off-white solid (Predicted)	
Melting Point	Not available (for 5-bromo isomer). For comparison, 6-Bromo-4-Chromanone has a melting point of 77-83 °C.[1]	--INVALID-LINK--
Boiling Point	339.4 ± 42.0 °C at 760 mmHg (Predicted)	--INVALID-LINK--
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide (DMF). Low solubility in water.[2]	
CAS Number	37735-89-8 (This CAS number is associated with the parent compound, 4-Chromanone, in some sources. The specific CAS for 5-Bromo-4-Chromanone is not consistently reported).	
IUPAC Name	5-bromo-2,3-dihydrochromen-4-one	--INVALID-LINK--

Spectroscopic Data (Predicted)

Specific experimental spectra for **5-Bromo-4-Chromanone** are not readily available. The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **5-Bromo-4-Chromanone** is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

- **Aromatic Protons (3H):** The protons on the benzene ring will appear as a complex multiplet in the downfield region (approx. δ 7.0-8.0 ppm). The bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons.
- **Methylene Protons at C2 (2H):** These protons adjacent to the ether oxygen will likely appear as a triplet around δ 4.5 ppm.
- **Methylene Protons at C3 (2H):** These protons adjacent to the carbonyl group will appear as a triplet around δ 2.8 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework.

- **Carbonyl Carbon (C4):** The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.
- **Aromatic Carbons (6C):** The six carbons of the benzene ring will show signals between δ 110-160 ppm. The carbon bearing the bromine atom (C5) will have a distinct chemical shift.
- **Methylene Carbon (C2):** The carbon adjacent to the oxygen will appear around δ 65-75 ppm.
- **Methylene Carbon (C3):** The carbon adjacent to the carbonyl group will be found around δ 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present.

- **C=O Stretch:** A strong, sharp peak is expected in the region of 1680-1700 cm^{-1} for the ketone carbonyl group.
- **C-O Stretch:** An absorption band for the ether linkage will be observed in the 1200-1300 cm^{-1} region.

- Aromatic C-H Stretch: Peaks will be present above 3000 cm^{-1} .
- Aromatic C=C Stretch: Multiple bands will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Br Stretch: A weak to medium absorption may be observed in the fingerprint region (below 800 cm^{-1}).

Mass Spectrometry (MS)

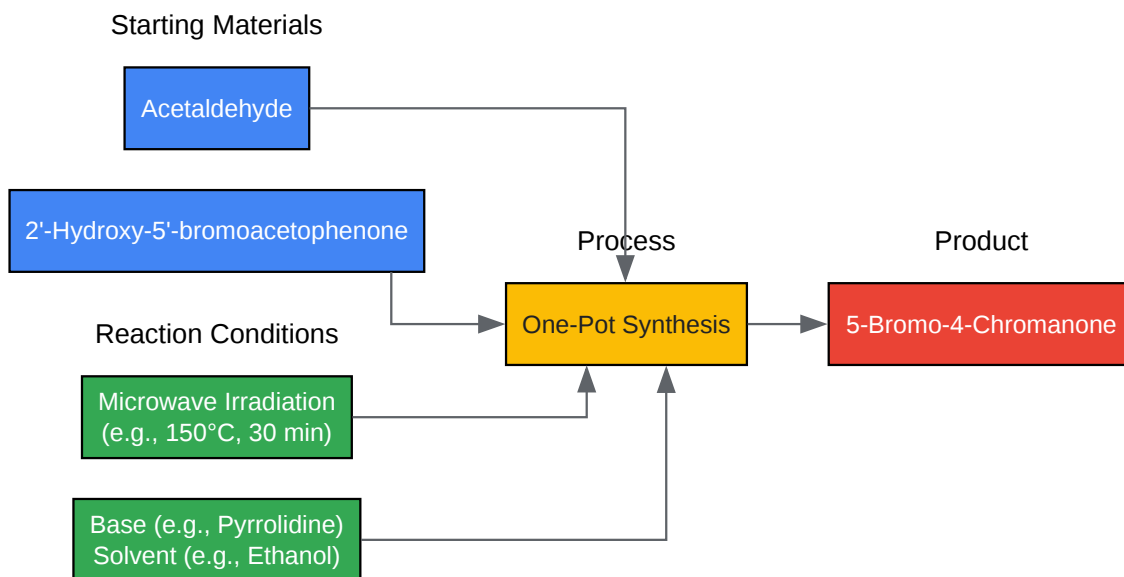
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M^+): A prominent peak at m/z 226 and 228 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (^{79}Br and ^{81}Br isotopes).
- Fragmentation: Common fragmentation pathways may include the loss of CO, Br, and cleavage of the dihydropyranone ring.

Synthesis and Reactivity

Chromanones are commonly synthesized through intramolecular cyclization reactions. A general and efficient method for the synthesis of substituted chromanones involves a microwave-assisted one-pot reaction.

General Synthetic Workflow



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Caption: General workflow for the synthesis of **5-Bromo-4-Chromanone**.

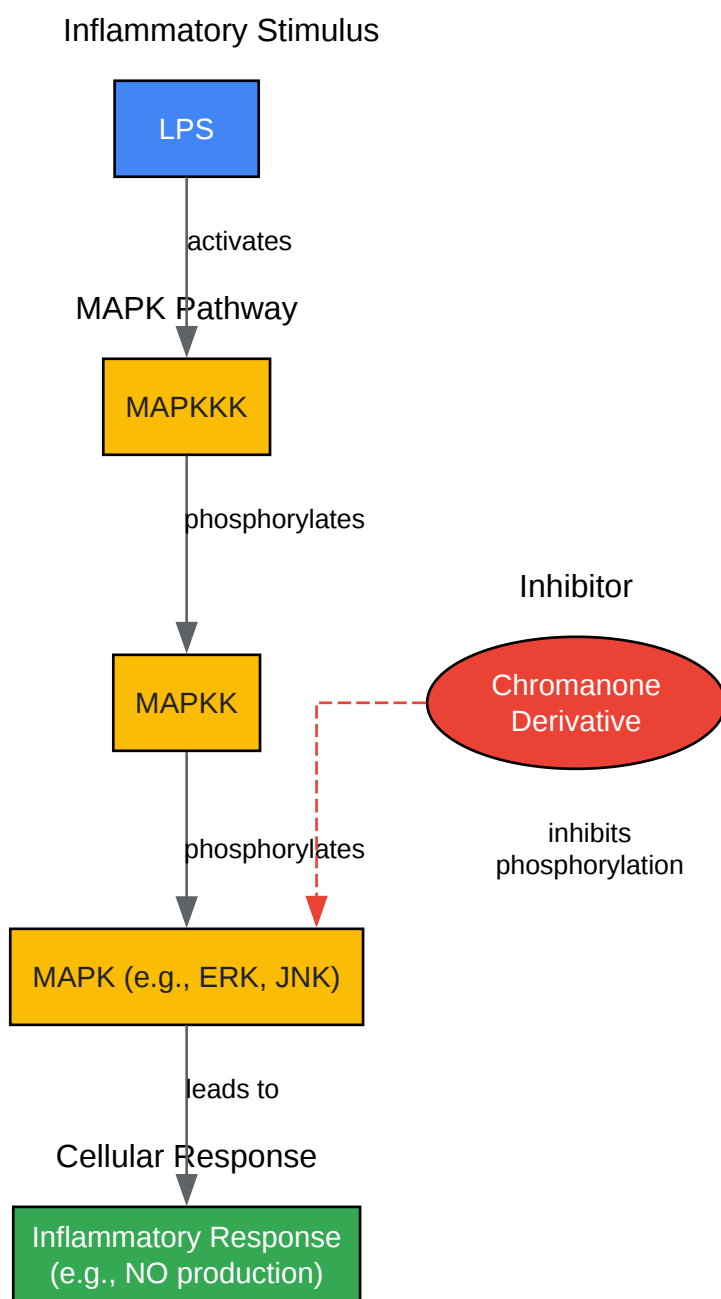
The reactivity of **5-Bromo-4-Chromanone** is influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the presence of the ether linkage. It can undergo various reactions, including nucleophilic addition to the carbonyl group, electrophilic substitution on the aromatic ring, and reactions at the α -carbon to the carbonyl.

Biological Activity and Applications

Chromanone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The specific biological activities of **5-Bromo-4-Chromanone** are not extensively documented, but it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4]

Some chromanone derivatives have been shown to exert their anti-inflammatory effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. [5]

MAPK Signaling Pathway Inhibition by Chromanone Derivatives



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Caption: Inhibition of the MAPK signaling pathway by chromanone derivatives.

Experimental Protocols

Synthesis of 5-Bromo-4-Chromanone (General Procedure)

This protocol is adapted from general methods for the synthesis of substituted chromanones.

Materials:

- 2'-Hydroxy-5'-bromoacetophenone
- Acetaldehyde
- Pyrrolidine (or another suitable base)
- Ethanol
- Microwave reactor
- Standard glassware for workup and purification
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- In a microwave-safe reaction vessel, combine 2'-Hydroxy-5'-bromoacetophenone (1.0 mmol), acetaldehyde (1.2 mmol), and pyrrolidine (1.2 mmol) in ethanol (5 mL).
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at 150 °C for 30 minutes.
- After the reaction is complete, allow the vessel to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the ethanol.

- The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure **5-Bromo-4-Chromanone**.
- Characterize the product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

5-Bromo-4-Chromanone should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

- Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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